molecular formula C19H15BrO5 B2661002 ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 610762-52-2

ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2661002
CAS No.: 610762-52-2
M. Wt: 403.228
InChI Key: VLTHKIOPDUZPFV-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromone derivative characterized by a 4-oxo-4H-chromen core substituted with a 4-bromophenyl group at position 3 and an ethoxyacetate ester at position 5. Chromones are known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTHKIOPDUZPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the bromophenyl group and the chromen-4-one core. This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate (CAS 5897-05-2)

  • Structure : Differs by replacing the 4-bromophenyl group with a simple phenyl ring.
  • Molecular Formula : C₁₉H₁₆O₅ (Molar mass: 324.33 g/mol vs. 403.24 g/mol for the brominated analog).
  • Lipophilicity: The bromine enhances logP values, likely improving membrane permeability but reducing aqueous solubility. Bioactivity: Brominated analogs often exhibit stronger binding to hydrophobic enzyme pockets, as seen in EGFR and AChE inhibitors .

Benzyl 2-((2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy)acetate

  • Structure: Features a benzyl ester (vs. ethyl), a methyl group at position 2, and a phenoxy group at position 3.
  • Impact of Modifications: Ester Group: The benzyl ester may increase metabolic stability compared to ethyl esters but could reduce solubility.

2-{[3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide

  • Structure : Replaces the ethyl ester with an acetamide group.
  • Solubility and Stability: Amides generally exhibit higher metabolic stability but lower lipophilicity compared to esters. Molecular Weight: C₁₇H₁₂BrNO₄ (374.19 g/mol), slightly lighter than the ethyl ester derivative .

Enzyme Inhibition

  • EGFR Inhibitors : Bromophenyl-substituted chromones (e.g., compound 4k in ) show enhanced inhibitory activity compared to methoxyphenyl analogs, likely due to bromine’s hydrophobic interactions with kinase pockets .
  • AChE/BuChE Dual Inhibitors : Ethyl esters (e.g., compound 20 in ) exhibit moderate activity, while carbamate derivatives (e.g., prop-2-yn-1-ylcarbamate) show improved potency due to additional π-alkyl interactions .

ADMET Properties

  • Absorption : Ethyl esters balance lipophilicity and solubility, favoring intestinal absorption. Bromine may slightly reduce solubility but enhance blood-brain barrier penetration.
  • Metabolism : Esters are prone to hydrolysis by esterases, whereas amides (e.g., acetamide derivative in ) and carbamates resist enzymatic degradation .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) logP* Water Solubility (mg/mL)*
Target Compound C₁₉H₁₅BrO₅ 403.24 3.2 0.05
Ethyl [(4-oxo-3-phenyl)chromen]acetate C₁₉H₁₆O₅ 324.33 2.8 0.12
2-{[3-(4-Bromophenyl)...}acetamide C₁₇H₁₂BrNO₄ 374.19 2.5 0.20

*Predicted using ChemAxon software.

Biological Activity

Ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C21H19BrO5, with a molecular weight of approximately 409.23 g/mol. The compound features a chromenone structure linked to a bromophenyl group, which contributes to its unique electronic properties and potential biological interactions.

Overview of Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism appears to involve the modulation of cell signaling pathways associated with cancer growth and metastasis.
  • Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition can lead to reduced levels of inflammatory mediators.
  • Antioxidant Activity : this compound demonstrates free radical scavenging capabilities, protecting cells from oxidative stress.

The biological effects of this compound are mediated through several mechanisms:

Enzyme Inhibition : The compound targets enzymes such as COX and lipoxygenases (LOX), leading to decreased production of inflammatory mediators.

Cell Signaling Modulation : It may influence critical signaling pathways such as NF-kB, which is involved in inflammation and cancer progression.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureKey Activity
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylateChlorine instead of BromineSimilar anticancer activity
3-(4-methylphenyl)-4-oxo-4H-chromen-7-yloxyacetateMethyl groupModerate anti-inflammatory properties
3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yloxyacetateNitro groupEnhanced antioxidant activity

The presence of the bromophenyl group in ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yloxy)acetate imparts unique electronic and steric properties that influence its reactivity and interaction with biological targets, distinguishing it from its analogs.

Case Studies and Research Findings

  • Anticancer Potential : A study reported that ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yloxy)acetate inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : Another research highlighted its ability to reduce inflammation in animal models by significantly lowering COX enzyme activity, leading to decreased levels of prostaglandins .
  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibited strong antioxidant activity comparable to established antioxidants, suggesting its potential for protecting against oxidative damage .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl 2-((3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate, and how do reaction conditions impact yield?

  • Methodology : The compound is synthesized via O-acylation of 7-hydroxy-4H-chromen-4-one derivatives using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃). Key steps include:

  • Chromene core formation : Condensation of substituted phenols with β-keto esters under acidic conditions .
  • Etherification : Nucleophilic substitution at the 7-hydroxy position using ethyl bromoacetate .
    • Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent (DMF or acetone), and reaction time (8–12 hrs). Side products (e.g., di-ester byproducts) are minimized via slow reagent addition .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C NMR confirms the ester group (δ ~4.2 ppm for OCH₂CO, δ ~170 ppm for carbonyl) and bromophenyl substitution (δ ~7.5 ppm aromatic protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .
  • MS : High-resolution ESI-MS validates the molecular ion peak [M+H]⁺ at m/z 429.2 .

Q. What preliminary biological activities have been reported for chromenone derivatives like this compound?

  • Anticancer : In vitro assays (e.g., MTT on MCF-7 cells) show dose-dependent cytotoxicity (IC₅₀ ~20–50 µM), likely via apoptosis induction and ROS modulation .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ ~10 µM) in RAW 264.7 macrophage models .
  • Methodological note : Use positive controls (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) and validate via Western blot (e.g., cleaved caspase-3) .

Q. How should this compound be stored to ensure stability during experiments?

  • Storage : Protect from light (amber vials), store at –20°C under inert gas (N₂/Ar). Stability tests show <5% degradation over 6 months. Avoid aqueous buffers (prone to hydrolysis) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s enzyme inhibition (e.g., COX-2, AChE)?

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For COX-2:

  • Docking simulations : The 4-oxo chromene core binds the hydrophobic pocket near the heme group, while the bromophenyl group stabilizes interactions via π-π stacking .
  • IC₅₀ validation : Compare with fluorometric assays (e.g., PGHS activity) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across cell lines) be resolved?

  • Troubleshooting :

  • Cell line variability : Test permeability (Caco-2 assays) and efflux pumps (e.g., P-gp inhibitors).
  • Assay conditions : Standardize serum-free incubation (≤24 hrs) to minimize serum protein binding .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. What computational methods optimize its synthesis or predict novel derivatives?

  • In silico tools :

  • Reaction path prediction : DFT calculations (Gaussian 09) model transition states for O-acylation .
  • QSAR modeling : Use Schrödinger’s Maestro to correlate substituents (e.g., Br vs. CF₃) with bioactivity .
    • High-throughput screening : ICReDD’s hybrid computational-experimental workflows accelerate derivative design .

Q. Which structural modifications enhance selectivity for specific targets (e.g., kinases vs. COX)?

  • SAR strategies :

  • Electron-withdrawing groups : Replace Br with CF₃ to improve membrane permeability (logP ↑1.5 units) .
  • Ester hydrolysis : Synthesize the free acid derivative to enhance hydrogen bonding with catalytic residues .
    • Validation : Test modified analogs in kinase panels (e.g., KinomeScan) .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Chiral catalysts : Use Evans’ oxazaborolidine in asymmetric acylations (ee >90%) .
  • Chromatographic resolution : Chiral HPLC (Chiralpak AD-H column) separates racemic mixtures .

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